2-Isobutoxy-5-methylphenylboronic acid CAS number
2-Isobutoxy-5-methylphenylboronic acid CAS number
An In-Depth Technical Guide to 2-Isobutoxy-5-methylphenylboronic Acid
Abstract: This technical guide provides a comprehensive overview of 2-Isobutoxy-5-methylphenylboronic acid (CAS No. 870778-94-2), a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, critical safety and handling protocols, and its significant applications, particularly in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. A detailed, field-proven experimental protocol for a representative Suzuki-Miyaura coupling is provided, alongside a mechanistic discussion of the catalytic cycle. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Compound Identification and Properties
2-Isobutoxy-5-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds renowned for its utility in palladium-catalyzed cross-coupling reactions.[1][2] Its structure, featuring an isobutoxy group and a methyl group on the phenyl ring, makes it a valuable intermediate for introducing specific steric and electronic features into target molecules, a common strategy in the development of novel pharmaceutical agents.[3][4]
Table 1: Physicochemical Properties of 2-Isobutoxy-5-methylphenylboronic acid
| Property | Value | Source |
| CAS Number | 870778-94-2 | [5] |
| Molecular Formula | C₁₁H₁₇BO₃ | [5] |
| Molecular Weight | 208.06 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | DJGCEUCMCLMRKN-UHFFFAOYSA-N | [5] |
| SMILES String | CC(C)COc1ccc(C)cc1B(O)O | [5] |
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of 2-Isobutoxy-5-methylphenylboronic acid is paramount for ensuring laboratory safety. The compound is classified as an irritant.[5][6]
Hazard Identification:
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][7] Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7][8]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[8][9] Wear a lab coat or other protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[5][7]
-
-
Hygiene: Wash hands thoroughly after handling and before breaks.[6][8] Do not eat, drink, or smoke in the work area.[6][9]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[6][10]
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For long-term stability and to maintain product quality, refrigeration is recommended.[7][10] The compound can be hygroscopic; storage under an inert atmosphere is advisable.[10]
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids are indispensable tools in drug discovery, primarily due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which couples organoboranes with organic halides, is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and styrenyl structures that form the backbone of many pharmaceutical agents.[2][11][12][13]
The boronic acid functional group itself is a bioisostere of the carboxylic acid group and has been incorporated directly into several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), which has revolutionized cancer therapy.[1][3][14][15]
2-Isobutoxy-5-methylphenylboronic acid serves as a strategic building block. Its substituted phenyl ring allows medicinal chemists to:
-
Introduce Lipophilicity: The isobutoxy group increases the lipophilicity of a target molecule, which can modulate its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.
-
Probe Structure-Activity Relationships (SAR): By incorporating this specific substitution pattern, researchers can systematically explore how steric bulk (from the isobutoxy group) and electronics (from the electron-donating methyl and alkoxy groups) influence a drug candidate's binding affinity to its biological target.[3]
-
Synthesize Analog Libraries: It is an ideal reagent for generating libraries of related compounds for high-throughput screening and lead optimization.[3]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, robust methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Isobutoxy-5-methylphenylboronic acid with a generic aryl bromide.
Objective: To synthesize a substituted biaryl compound via a C-C bond formation.
Materials & Equipment:
-
2-Isobutoxy-5-methylphenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser and heating mantle (or microwave reactor)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial, add the Aryl Bromide (1.0 eq), 2-Isobutoxy-5-methylphenylboronic acid (1.2 eq), and the base (3.0 eq).[16]
-
Add a magnetic stir bar to the vessel.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[2][16]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[16]
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (Aryl Bromide).
-
-
Reaction Execution:
-
If using conventional heating, attach a condenser and heat the mixture to 85-95 °C with vigorous stirring.[16]
-
If using a microwave reactor, heat the sealed vial to 120 °C for 10-20 minutes.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Aryl Bromide) is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.[11][17]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11][17]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[16]
-
Visualization of Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium catalytic cycle. The process involves the transformation of a Pd(0) species to a Pd(II) species and back again.[12]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square planar Pd(II) complex.[2][12]
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate anion, [Ar'-B(OH)₃]⁻, generated by the base) is transferred to the palladium center, displacing the halide. This is the key step where the new carbon-carbon bond components are brought together on the metal.[2][12]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[2][12]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Isobutoxy-5-methylphenylboronic acid is a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined properties and predictable reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for the construction of complex organic molecules. For professionals in drug discovery and development, this compound provides a strategic building block for synthesizing novel chemical entities and for conducting detailed structure-activity relationship studies. Adherence to strict safety and handling protocols is essential to ensure its effective and safe utilization in the laboratory.
References
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- Design and discovery of boronic acid drugs. (2025-08-06). ResearchGate.
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- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (n.d.). MDPI.
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